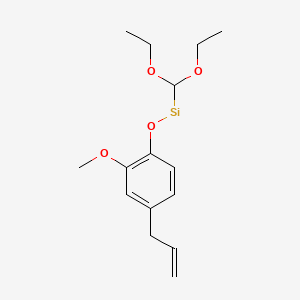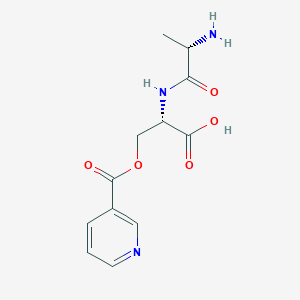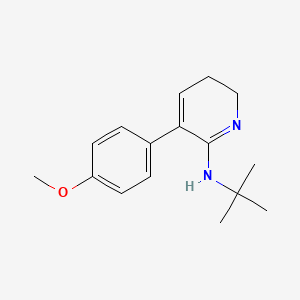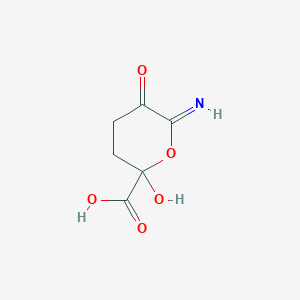
4,8-Dimethyltrideca-2,7,11-trien-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethyltrideca-2,7,11-trien-4-OL is an organic compound with the molecular formula C15H26O. It is a colorless liquid known for its distinctive woody odor. This compound is a member of the triene family, characterized by the presence of three double bonds in its structure. It is used in various applications, including perfumery and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,8-Dimethyltrideca-2,7,11-trien-4-OL can be synthesized through the condensation of citral with 2-pentanone in the presence of bases. This reaction yields 8,12-dimethyltrideca-5,7,11-trien-4-one, which is then cyclized and hydrogenated to produce the desired compound . Another method involves starting with α-cyclocitral, which is hydrogenated to form 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide, followed by hydrogenation using nickel-copper chromite as a catalyst .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyltrideca-2,7,11-trien-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or nickel-copper chromite.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,8-Dimethyltrideca-2,7,11-trien-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fragrances and as a component in various industrial products.
Mechanism of Action
The mechanism of action of 4,8-Dimethyltrideca-2,7,11-trien-4-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of multiple double bonds allows it to participate in various chemical reactions, influencing its biological and chemical properties.
Comparison with Similar Compounds
4,8-Dimethyltrideca-2,7,11-trien-4-OL can be compared with other similar compounds such as:
4,8,12-Trimethyl-1,3,7,11-tridecatetraene: Another triene compound with similar structural features but different chemical properties.
8,12-Dimethyltrideca-5,7,11-trien-4-one: An intermediate in the synthesis of this compound.
2,2,6-Trimethylcyclohexane carboxaldehyde: A precursor in one of the synthetic routes for this compound.
The uniqueness of this compound lies in its specific structure and the presence of multiple double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
875112-95-1 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4,8-dimethyltrideca-2,7,11-trien-4-ol |
InChI |
InChI=1S/C15H26O/c1-5-7-8-10-14(3)11-9-13-15(4,16)12-6-2/h5-7,11-12,16H,8-10,13H2,1-4H3 |
InChI Key |
VMIPPFNLEOIUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC(=CCCC(C)(C=CC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14189140.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![4,5-Dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189155.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)



![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)


![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)

